molecular formula C21H17NO4S B2678732 N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1396687-49-2

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2678732
CAS No.: 1396687-49-2
M. Wt: 379.43
InChI Key: MCCRFAFDFKFLOR-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, a chromene ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring system, which is a fused six-membered benzene ring and a three-membered heterocyclic ring. The furan and thiophene rings are five-membered heterocyclic rings containing oxygen and sulfur atoms, respectively .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The furan and thiophene rings might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthetic Methodologies

Researchers have developed one-pot synthesis methods for related compounds using heterogeneous catalysts like K10 montmorillonite clay, demonstrating solvent-free conditions that enhance reaction efficiency and product yield without the need for expensive transition metals or tedious purification steps (Jin Zhang et al., 2018). Such methodologies are pivotal for creating complex molecules efficiently and are applicable to various substrates.

Biological Activities

Several studies have synthesized and evaluated the biological properties of coumarin derivatives containing thiazolidin-4-one ring or other heterocycles for their antibacterial and antifungal activities. Compounds with specific structural features have shown promising results against a range of microorganisms, indicating their potential as novel antimicrobial agents (C. K. Ramaganesh et al., 2010). This research underscores the importance of structural modifications in enhancing the therapeutic potential of such compounds.

Novel Heterocyclic Compounds

The design and synthesis of novel heterocyclic compounds through reactions like oxidative annulation or aza-Piancatelli rearrangement have been explored, leading to the formation of polyheterocyclic structures with potential applications in medicinal chemistry and material science (Jin Zhang et al., 2017). These studies contribute to the development of new chemical entities with diverse functional applications.

Applications in Solar Cells

Research into phenothiazine derivatives with various conjugated linkers, including furan, has shown that certain configurations can significantly improve solar energy-to-electricity conversion efficiency, demonstrating the role of these compounds in enhancing the performance of dye-sensitized solar cells (Se Hun Kim et al., 2011). This indicates their potential in renewable energy technologies.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(18-13-15-5-1-2-8-19(15)26-21(18)24)22(14-16-6-3-11-25-16)10-9-17-7-4-12-27-17/h1-8,11-13H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCRFAFDFKFLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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